Cytidine-5'-diphospho-dimethylaminoethanol sodium salt is a nucleotide derivative with significant biochemical relevance. It is categorized as a nucleotide analog, primarily involved in the synthesis of phospholipids and other important cellular components. The compound is recognized by its Chemical Abstracts Service number 119629-11-7 and has the molecular formula , with a molecular weight of approximately 518.26 g/mol .
This compound can be synthesized through various chemical methods and is commercially available from multiple suppliers, including American Custom Chemicals Corporation and TRC . It is also referenced in scientific literature for its role in biochemical pathways, particularly in relation to phosphatidylcholine synthesis .
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt belongs to the class of nucleotides, specifically as a phosphoethanolamine derivative. It plays a crucial role in metabolic processes involving phospholipid biosynthesis and cellular signaling pathways.
The synthesis of Cytidine-5'-diphospho-dimethylaminoethanol sodium salt typically involves multi-step chemical reactions. The process may include the following key steps:
The synthetic route may vary among different laboratories but generally adheres to established organic synthesis protocols, utilizing reagents that are readily available in chemical supply chains. Specific reaction conditions (temperature, solvent systems) are optimized to enhance yield and purity.
The molecular structure of Cytidine-5'-diphospho-dimethylaminoethanol sodium salt can be represented as follows:
The structural data can be visualized using molecular modeling software or obtained from databases such as PubChem, where detailed information about bond angles, lengths, and spatial configuration is available .
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt participates in several biochemical reactions:
The reaction mechanisms often involve enzyme-catalyzed transformations where the compound's phosphate groups play a critical role in energy transfer and substrate activation .
The mechanism of action for Cytidine-5'-diphospho-dimethylaminoethanol sodium salt primarily revolves around its function as a substrate in enzymatic reactions:
Experimental studies have shown that this compound can influence membrane dynamics and lipid composition within cells, which is crucial for maintaining cellular integrity and function .
Relevant analyses indicate that the compound is stable under neutral pH conditions but may undergo hydrolysis under extreme acidic or basic environments .
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has several applications in scientific research:
Cytidine-5'-diphospho-dimethylaminoethanol (CDP-dimethylaminoethanol) serves as a pivotal activated intermediate in bacterial phosphatidylcholine (PC) biosynthesis through the phosphoethanolamine methylation pathway. This route involves sequential methylation of phosphatidylethanolamine (PE) using S-adenosylmethionine (SAM) as the methyl donor. CDP-dimethylaminoethanol arises from the phosphorylation of dimethylaminoethanol by ethanolamine kinases, followed by activation via cytidylyltransferases. Subsequent incorporation into phospholipids yields phosphatidyldimethylaminoethanol, which undergoes final methylation by phospholipid N-methyltransferases to form PC. In Legionella bozemanae, this pathway operates alongside the phosphatidylcholine synthase route, highlighting its metabolic versatility in prokaryotes adapted to eukaryotic hosts [3]. The methylation cascade enables precise regulation of membrane phospholipid composition, particularly under conditions requiring PC enrichment for host-pathogen interactions.
Table 1: Key Intermediates in Bacterial PC Biosynthesis via Methylation
Intermediate | Enzyme Involved | Product |
---|---|---|
Dimethylaminoethanol | Ethanolamine kinase | Phosphodimethylaminoethanol |
Phosphodimethylaminoethanol | Cytidylyltransferase | CDP-dimethylaminoethanol |
CDP-dimethylaminoethanol | Phosphotransferase | Phosphatidyldimethylaminoethanol |
Phosphatidyldimethylaminoethanol | Phospholipid N-methyltransferase | Phosphatidylcholine |
Phospholipid N-methyltransferases (PmtA) catalyze the terminal methylation of phosphatidyldimethylaminoethanol to PC. These enzymes exhibit stringent specificity for CDP-dimethylaminoethanol-derived phospholipid intermediates. Genomic analyses of Legionella bozemanae confirm the presence of pmtA genes homologous to those in L. pneumophila and L. longbeachae. The PmtA enzyme operates through a processive mechanism, transferring three methyl groups to PE without releasing intermediate mono- or di-methylated substrates. Substrate recognition involves hydrophobic interactions with the phosphatidyldimethylaminoethanol acyl chains and ionic bonding with the charged dimethylamino headgroup. Mutational studies indicate that conserved acidic residues (Glu¹⁵³, Asp¹⁸⁰ in L. pneumophila) are critical for SAM binding and methyl transfer efficiency. This enzymatic precision ensures minimal metabolic crosstalk with other methylation pathways [3].
Prokaryotes employ two distinct pathways for PC synthesis:1. Three-Step Methylation Pathway:- Energy Cost: Consumes 3 SAM molecules per PC synthesized- Substrates: Requires cytidine nucleotides (CTP/CDP) and ethanolamine derivatives- Organisms: Dominant in Legionella spp., Rhizobia, and methylotrophic bacteria- Regulation: Repressed under high SAM/SAH ratios
Legionella bozemanae exemplifies bacterial adaptability by retaining both pathways. Isotopic labeling studies reveal that >80% of PC is synthesized via the Pcs route when exogenous choline is available, whereas CDP-dimethylaminoethanol-driven methylation predominates under choline limitation. This metabolic duality optimizes membrane biogenesis across varying host environments. Notably, the methylation pathway generates S-adenosylhomocysteine (SAH), a potent methyltransferase inhibitor, creating feedback regulation that links PC synthesis to cellular methylation status [3].
Table 2: Metabolic Trade-offs in Bacterial PC Synthesis Pathways
Parameter | Methylation Pathway | Synthase Pathway |
---|---|---|
Key Substrate | CDP-dimethylaminoethanol / SAM | CDP-choline |
Energy Input | High (3 SAM + CTP) | Moderate (CTP + choline) |
Byproducts | SAH (inhibitory) | Pyrophosphate |
Host Adaptation Role | Essential for intracellular survival | Auxiliary under choline abundance |
Evolutionary Distribution | Widespread in host-associated bacteria | Primarily in proteobacteria |
Cataloged Compounds
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